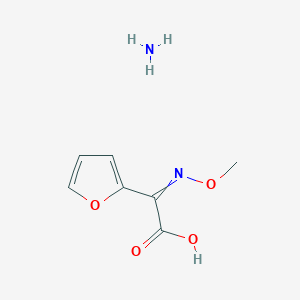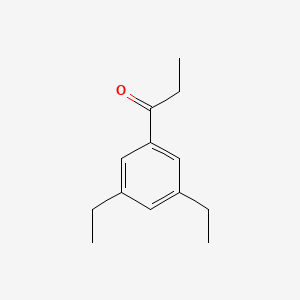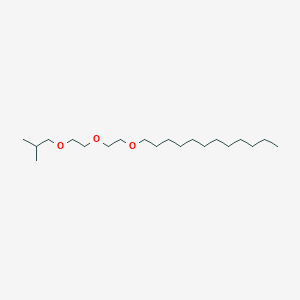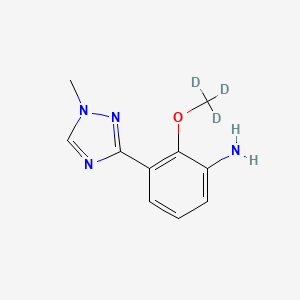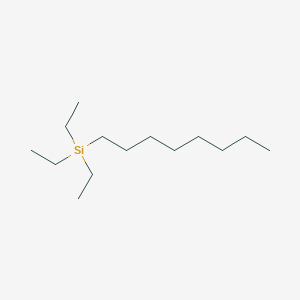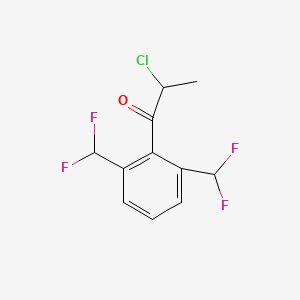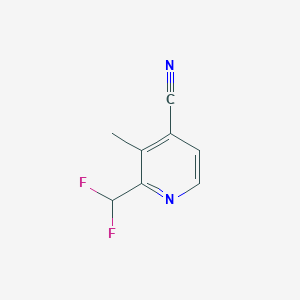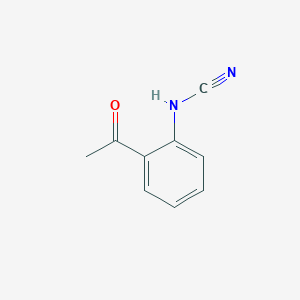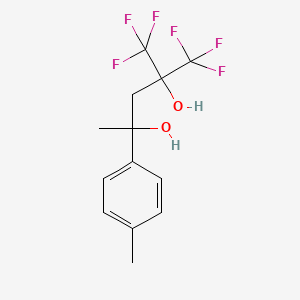
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is an organic compound characterized by the presence of a tolyl group, trifluoromethyl groups, and a pentanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol typically involves the reaction of p-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction between p-tolyl alcohol and trifluoromethyl ketones . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tolyl group may facilitate binding to specific protein sites, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1-sulfonic acid: Shares the tolyl group but differs in its sulfonic acid functionality.
Trifluoromethylbenzene: Contains trifluoromethyl groups but lacks the diol and tolyl components.
Pentanediol: Similar backbone structure but lacks the trifluoromethyl and tolyl groups.
Uniqueness
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to the combination of its trifluoromethyl groups, tolyl group, and diol functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
101931-59-3 |
|---|---|
Fórmula molecular |
C13H14F6O2 |
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3 |
Clave InChI |
JHEVMLMNUBLWIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


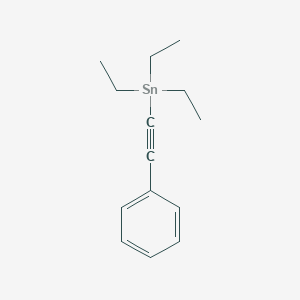
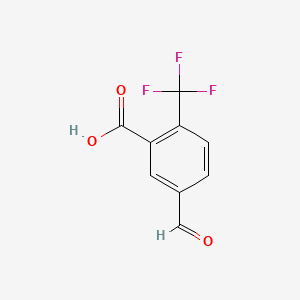


![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

